molecular formula C17H11FN2O B14071221 {2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile

{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile

Cat. No.: B14071221
M. Wt: 278.28 g/mol
InChI Key: XNWUYNHYKUCGCK-UHFFFAOYSA-N
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Description

{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile is an organic compound characterized by the presence of a fluorobenzyl group and a benzylidene moiety attached to a propanedinitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile typically involves the reaction of 2-fluorobenzyl alcohol with benzaldehyde derivatives under basic conditions to form the intermediate 2-[(2-fluorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile in the presence of a base such as piperidine or pyridine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitrile groups to primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Fluorobenzyl)oxy]benzaldehyde: A precursor in the synthesis of {2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile.

    2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde: Another fluorobenzyl derivative with similar structural features.

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and development.

Properties

Molecular Formula

C17H11FN2O

Molecular Weight

278.28 g/mol

IUPAC Name

2-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]propanedinitrile

InChI

InChI=1S/C17H11FN2O/c18-16-7-3-1-6-15(16)12-21-17-8-4-2-5-14(17)9-13(10-19)11-20/h1-9H,12H2

InChI Key

XNWUYNHYKUCGCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C#N)F

Origin of Product

United States

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